molecular formula C14H11N5OS2 B2937581 1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171482-70-4

1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2937581
CAS RN: 1171482-70-4
M. Wt: 329.4
InChI Key: KJYAFLXIJPBRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole . Benzothiazole and its derivatives are known for their diverse biological activities and are used in medicinal chemistry, drug design, and advanced materials due to their structural complexities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years. A catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole core and additional functional groups. The InChI code for a similar compound, 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine, is 1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents have been reported . Additionally, 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes .

Scientific Research Applications

Antibacterial Agents

Pyrazole derivatives have been designed and synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds are evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).

Anti-TMV Activity

Research on bis-pyrazole compounds has shown significant inactivation effects against tobacco mosaic virus (TMV), with some derivatives demonstrating superior activity to existing treatments. This highlights the potential of pyrazole derivatives in agricultural applications to protect crops from viral infections (Zhang et al., 2012).

Anti-Tumor Agents

A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential application of similar compounds in cancer research and therapy (Gomha et al., 2016).

Photocatalysis and Fluorescent Sensing

Metal–organic complexes containing pyrazole derivatives have been synthesized, showcasing distinct performances in fluorescent sensing for various ions and photocatalytic degradation of dyes. This application is crucial for environmental monitoring and the development of efficient photocatalysts for water treatment (Wang et al., 2020).

Antimicrobial Agents

The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been reported, with these compounds exhibiting good antimicrobial activities against various microorganisms. This highlights their potential use in developing new antimicrobial drugs (Abdel-Wahab et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, benzothiazole derivatives are known to bind different locations of biological macromolecules . They modulate the function of enzymes and receptors, making them important for studying cell biology and the treatment of diseases .

Future Directions

The future directions in the research of benzothiazole derivatives include the development of novel chemotherapeutic agents . The extraordinarily satisfying properties of benzothiazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .

properties

IUPAC Name

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-7-16-11-10(21-7)4-3-8-12(11)22-14(17-8)18-13(20)9-5-6-15-19(9)2/h3-6H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFLXIJPBRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.